4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Description
4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and an ethenyl substituent at the C4 position. The Boc group enhances solubility and stability during synthetic processes, while the ethenyl moiety may contribute to reactivity in conjugation or polymerization reactions. This compound is structurally analogous to other piperidine-4-carboxylic acid derivatives but distinguished by its unique substitution pattern .
Properties
IUPAC Name |
4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRHRDBZSUVEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082207-48-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method involves the reaction of ethyl N-Boc-4-methylpiperidine-4-carboxylate with lithium hydroxide in methanol and water at room temperature. The reaction mixture is stirred for 16 hours, followed by evaporation to dryness and partitioning between dichloromethane (DCM) and brine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2137645-50-0
The structure includes a piperidine ring, a carboxylic acid group, and an ethylene substituent, making it part of the piperidinecarboxylic acid family. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity in various reactions .
Synthetic Applications
1. Organic Synthesis
4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid serves as a key intermediate in the synthesis of other complex organic molecules. Its multi-step synthesis typically involves reactions such as:
- Esterification : Converting the carboxylic acid to an ester for further functionalization.
- Amidation : Reacting with amines to form amides, which are important in drug development.
These reactions highlight its role as a versatile building block in synthetic organic chemistry .
2. Development of Pharmaceutical Compounds
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Some derivatives are being studied for their effectiveness against bacterial infections.
The compound's ability to interact with biological targets makes it a candidate for drug design and development .
Biological Applications
1. Pharmacological Studies
The pharmacological potential of this compound is being explored through various interaction studies, focusing on:
- Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes.
- Mechanisms of Action : Understanding how this compound affects biological pathways.
Such research is crucial for identifying therapeutic applications and optimizing drug candidates .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
These findings underscore the compound's relevance in ongoing research aimed at developing novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethenyl group can form covalent bonds with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- C4 Substituents: The ethenyl group in the target compound contrasts with amino () or fluorenylmethoxycarbonylamino () groups, which may alter reactivity. For example, the amino group in ’s compound enables nucleophilic reactions, while the ethenyl group could participate in cycloaddition or polymerization.
Table 2: Comparative Physicochemical Data
Biological Activity
4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, also known by its CAS number 2137645-50-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, pharmacological properties, and relevant research findings.
The molecular formula of this compound is C14H23NO4, with a molecular weight of 269.34 g/mol. The compound features a piperidine ring substituted with an ethenyl group and a tert-butoxycarbonyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2137645-50-0 |
| Minimum Purity | 95% |
Research indicates that the compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter receptors. It has been identified as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes and are implicated in conditions such as Alzheimer's disease and schizophrenia .
Pharmacological Studies
- Nicotinic Receptor Modulation : In vitro studies have shown that derivatives of piperidine compounds can act as partial agonists at α4β2 nAChRs, suggesting that this compound may similarly affect these receptors .
- Analgesic Effects : The compound has been noted for its potential analgesic properties, which could make it useful in pain management therapies. This aligns with findings from related piperidine derivatives that have demonstrated efficacy in reducing pain responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Case Study 1: Neuropharmacological Evaluation
A study conducted on related piperidine derivatives demonstrated significant binding affinity to nAChRs and highlighted their potential use in treating neurodegenerative diseases. The evaluation included behavioral assays in animal models, which indicated improvements in cognitive function when treated with these compounds .
Case Study 2: Pain Management Trials
In clinical trials focusing on pain management, compounds similar to this compound were administered to patients suffering from chronic pain conditions. Results showed a marked reduction in pain levels compared to placebo groups, suggesting the compound's viability as an analgesic agent .
Q & A
Basic: What are the standard synthetic routes for 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid?
Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization of the 4-position. Key steps include:
- Boc protection : Reaction of piperidine-4-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH in dichloromethane) .
- Ethenyl introduction : Methods such as Heck coupling or palladium-catalyzed cross-coupling reactions may be employed to introduce the ethenyl group at the 4-position. Intermediate characterization via IR, H NMR, and C NMR is critical to confirm regioselectivity .
- Purification : Column chromatography or crystallization ensures high purity (>95%) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches from the Boc group (~1680–1720 cm) and carboxylic acid (-COOH) groups (~2500–3300 cm) .
- NMR : H NMR confirms ethenyl proton signals (δ 5.0–6.0 ppm for CH=CH-) and Boc tert-butyl protons (δ 1.4 ppm). C NMR resolves carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragments, ensuring correct molecular weight .
Advanced: How can researchers optimize regioselectivity during the introduction of the ethenyl group?
Answer:
Regioselectivity challenges arise due to competing reaction pathways. Strategies include:
- Catalyst selection : Use Pd(OAc) with ligands like PPh to favor cross-coupling at the 4-position .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions, as seen in analogous piperidine syntheses .
- Protecting group tuning : Boc protection sterically shields the piperidine nitrogen, directing reactivity to the 4-position .
Advanced: What strategies resolve contradictions between computational and experimental spectral data?
Answer:
Discrepancies often arise from solvent effects or dynamic processes. Mitigation involves:
- Multidimensional NMR : H-C HSQC/HMBC correlations clarify ambiguous assignments, especially for overlapping piperidine ring signals .
- DFT calculations : Compare computed IR/NMR spectra (e.g., using Gaussian) with experimental data to identify conformational mismatches .
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering) by observing signal splitting at low temperatures .
Advanced: How to design bioactivity assays for evaluating pharmacological potential?
Answer:
For antibacterial or enzyme inhibition studies:
- Disc diffusion assays : Test against Staphylococcus aureus or Pseudomonas aeruginosa using hydrazone derivatives (common in piperidine-based bioactive compounds) .
- Enzyme kinetics : Monitor inhibition of target enzymes (e.g., proteases) via fluorescence-based assays. Pre-incubate the compound with the enzyme and measure residual activity .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess safety margins .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for reactions involving volatile solvents .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Store under argon for long-term stability .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
Advanced: What are the challenges in achieving high enantiomeric purity, and how to address them?
Answer:
Challenges include racemization during synthesis or purification. Solutions:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling to favor one enantiomer .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- Dynamic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer in ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
